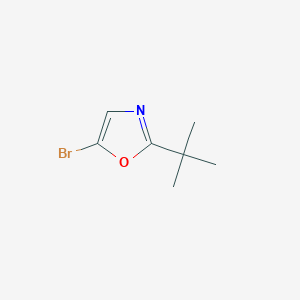

5-Bromo-2-tert-butyl-1,3-oxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-tert-butyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrNO/c1-7(2,3)6-9-4-5(8)10-6/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJBSKVVIPIJHNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=C(O1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 5 Bromo 2 Tert Butyl 1,3 Oxazole and Analogues

Methodologies for the Formation of the 1,3-Oxazole Ring System

The construction of the 1,3-oxazole core can be achieved through various synthetic routes, each offering distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions. These methods range from classical cyclization reactions to modern transition-metal-catalyzed and multicomponent strategies.

Catalytic Cyclization Protocols

Catalytic methods provide efficient and atom-economical pathways to oxazole (B20620) derivatives. These protocols often involve the formation of key C-O and C-N bonds in a single or sequential catalytic cycle.

Transition metals play a pivotal role in the synthesis of oxazoles by activating substrates and facilitating bond formation. Various metals, including palladium, rhodium, gold, and copper, have been employed in cycloaddition and annulation reactions to construct the oxazole ring.

Palladium-catalyzed reactions, for instance, have been developed for the direct C-5 arylation of oxazoles, a process that can be tuned to achieve high regioselectivity by selecting appropriate phosphine (B1218219) ligands and solvents. organic-chemistry.org For example, using task-specific phosphine ligands, palladium catalysis can favor C-5 arylation in polar solvents. organic-chemistry.org Rhodium-catalyzed annulation of 1,2,3-triazoles with aldehydes provides a direct route to 2,5-diaryl-substituted oxazoles. nih.gov This method proceeds through the formation of a Rh(II)-azavinyl carbene species, which then reacts with the aldehyde to form the oxazole ring. nih.gov

Gold catalysts are effective in mediating the [2+2+1] annulation of terminal alkynes, nitriles, and an oxygen atom from an oxidant to yield 2,5-disubstituted oxazoles. organic-chemistry.org Copper salts, in conjunction with ruthenium(II) porphyrin, have been shown to catalyze the cyclization of benzene (B151609) carboxylic acids and phenylacetylenes to produce 2,5-disubstituted oxazoles under mild conditions. acs.org

Table 1: Examples of Transition-Metal-Mediated Oxazole Syntheses

| Catalyst/Metal | Reactants | Product Type | Reference |

| Palladium | Oxazoles, Aryl halides | C-5 Arylated Oxazoles | organic-chemistry.org |

| Rhodium | 1,2,3-Triazoles, Aldehydes | 2,5-Disubstituted Oxazoles | nih.gov |

| Gold | Terminal Alkynes, Nitriles, Oxidant | 2,5-Disubstituted Oxazoles | organic-chemistry.org |

| Ruthenium/Copper | Carboxylic Acids, Phenylacetylenes | 2,5-Disubstituted Oxazoles | acs.org |

| Rhodium | Diazocarbonyl compounds, Nitriles | Substituted Oxazoles | thepharmajournal.com |

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. Organocatalytic and metal-free approaches for oxazole synthesis align with these principles by avoiding the use of potentially toxic and expensive transition metals. tandfonline.com

Iodine-mediated methodologies are frequently used in metal-free syntheses of 1,3-oxazole derivatives from precursors like benzylamines and alkynes, often resulting in high yields. tandfonline.com For example, a metal-free protocol involving the iodination of a starting material, followed by reaction with benzylamine (B48309) and base-catalyzed cyclization, leads to polysubstituted oxazoles. tandfonline.com Another metal-free approach utilizes a [2+2+1] cycloaddition of alkynes, nitriles, and an oxygen atom, promoted by a superacid, to form highly substituted oxazoles. tandfonline.com

Furthermore, a strategy for the metal-free C–O bond cleavage of esters using amines has been developed for the synthesis of substituted oxazoles. rsc.org This one-pot reaction combines C–O bond cleavage with C–N and C–O bond formation, utilizing iodine as the sole oxidant. rsc.org Visible-light photocatalysis offers another metal-free route, where α-bromoketones and benzylamines can be converted to substituted oxazoles at room temperature using a ruthenium-based photocatalyst. organic-chemistry.org

Table 2: Organocatalytic and Metal-Free Oxazole Synthesis Examples

| Catalyst/Reagent | Reactants | Product Type | Reference |

| Iodine | Benzylamines, Alkynes | Polysubstituted Oxazoles | tandfonline.com |

| Superacid | Alkynes, Nitriles, Oxygen source | Highly Substituted Oxazoles | tandfonline.com |

| Iodine | Esters, Amines | Substituted Oxazoles | rsc.org |

| [Ru(bpy)3]Cl2 (photocatalyst) | α-Bromoketones, Benzylamines | Substituted Oxazoles | organic-chemistry.org |

Electrochemical methods provide a powerful and sustainable alternative for the synthesis of oxazoles, often avoiding the need for chemical oxidants. organic-chemistry.org These reactions are typically carried out under mild conditions and can exhibit high efficiency and broad substrate scope.

One such method involves the electrochemical synthesis of polysubstituted oxazoles from easily available ketones and acetonitrile (B52724) at room temperature. organic-chemistry.org This process proceeds through a Ritter-type reaction followed by oxidative cyclization, with acetonitrile serving as both a reactant and the solvent. organic-chemistry.org Another electrochemical approach utilizes an iodonium (B1229267) cation-pool generated by the electrolysis of iodine in acetonitrile with a controlled amount of water. researchgate.net This method allows for the synthesis of 1,3-oxazoles from alkynes and avoids the use of transition metals. researchgate.net

A direct electrochemical phosphine-mediated deoxygenative [3+2] cycloaddition strategy has also been described, using carboxylic acids and isocyanides as starting materials. rsc.org This approach is notable for its use of abundant and inexpensive starting materials and its avoidance of transition metals and toxic oxidants. rsc.org

Table 3: Electrochemical Syntheses of Oxazoles

| Method | Reactants | Key Features | Reference |

| Oxidative Cyclization | Ketones, Acetonitrile | No external chemical oxidant, room temperature | organic-chemistry.org |

| Iodonium Cation-Pool | Alkynes, Acetonitrile, Water | Transition-metal-free, stepwise reaction | researchgate.net |

| Deoxygenative [3+2] Cycloaddition | Carboxylic Acids, Isocyanides | Phosphine-mediated, avoids transition metals | rsc.org |

Multicomponent Reactions for Substituted Oxazoles

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants. MCRs are advantageous for building molecular complexity in a time- and resource-efficient manner.

An acid-promoted multicomponent tandem cyclization has been developed for the synthesis of fully substituted oxazoles from arylglyoxal monohydrates, nitriles, and various C-nucleophiles. acs.orgnih.gov This one-pot reaction proceeds via a Robinson-Gabriel-type synthesis and demonstrates wide functional group diversity. acs.org Another example is a one-pot multicomponent synthesis of steroidal oxazole derivatives using thiosemicarbazide/semicarbazide hydrochloride and ethyl 2-chloroacetoacetate. nih.gov

A metal-catalyst-free domino procedure can furnish novel chromeno[3,2-d]oxazole derivatives from aryl aldehydes, hippuric acid, and dimedone or 1,3-cyclohexanedione (B196179) in propylene (B89431) carbonate. acs.org This reaction proceeds through sequential azlactone formation, a Michael-cascade reaction, and a Vilsmeier (5-endo-dig) reaction. acs.org

Table 4: Examples of Multicomponent Reactions for Oxazole Synthesis

| Reaction Type | Reactants | Product | Reference |

| Acid-Promoted Tandem Cyclization | Arylglyoxal monohydrates, Nitriles, C-nucleophiles | Fully Substituted Oxazoles | acs.orgnih.gov |

| One-Pot Steroidal Oxazole Synthesis | Thiosemicarbazide/Semicarbazide HCl, Ethyl 2-chloroacetoacetate | Steroidal Oxazole Derivatives | nih.gov |

| Metal-Catalyst-Free Domino Reaction | Aryl aldehydes, Hippuric acid, Dimedone/1,3-cyclohexanedione | Chromeno[3,2-d]oxazole Derivatives | acs.org |

Regioselective Introduction of the tert-Butyl Moiety

The introduction of a tert-butyl group at a specific position on the oxazole ring is a crucial step in the synthesis of 5-Bromo-2-tert-butyl-1,3-oxazole. The regioselectivity of this introduction is often dictated by the chosen synthetic strategy.

While a direct synthesis for this compound is not extensively detailed in the provided search results, methods for synthesizing related structures provide insight. For instance, the synthesis of 2-bromo-5-(tert-butyl)oxazole (B2658442) has been reported. sci-hub.se The synthesis of 3-aryl-5-tert-butyl-4-chloro-4-oxazolin-2-ones involves the use of α-bromopinacolone, which contains the tert-butyl group, as a key starting material for cyclization. acs.org

The regioselective synthesis of variously substituted oxazoles often relies on the careful selection of starting materials and reaction conditions. For example, in the synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates, the regiochemistry is controlled by the reaction of β-enamino ketoesters with hydroxylamine (B1172632) hydrochloride. beilstein-journals.orgnih.gov While this example pertains to 1,2-oxazoles, the principle of using pre-functionalized starting materials to control regiochemistry is broadly applicable.

The synthesis of 5-substituted oxazoles can be achieved through directed alkylation. acs.org This involves the deprotonation of a starting oxazole, such as 2-(methylthio)oxazole, at a specific position followed by reaction with an electrophile. acs.org This approach could potentially be adapted for the introduction of a tert-butyl group.

Selective Bromination and Halogenation Techniques

Achieving regioselective halogenation of the oxazole ring is critical for the synthesis of specific isomers like this compound. The reactivity of the oxazole ring positions (C2, C4, C5) is influenced by the substituents present, necessitating tailored synthetic strategies.

Direct halogenation of a pre-formed oxazole ring is a primary strategy for synthesizing bromooxazoles. The regioselectivity of this electrophilic substitution is highly dependent on the reaction conditions and the electronic nature of the oxazole substrate.

The most acidic proton on the oxazole ring is typically at the C2 position, followed by C5 and then C4. This acidity difference can be exploited for selective functionalization. A common approach involves direct deprotonation using a strong base like n-butyllithium (n-BuLi) at low temperatures, followed by quenching the resulting organolithium intermediate with an electrophilic bromine source. sci-hub.seresearchgate.net For instance, direct lithiation of oxazole itself, followed by trapping with 1,2-dibromo-1,1,2,2-tetrafluoroethane (DBTFE), results in regioselective C2-bromination in good yield. sci-hub.se

However, for C5-bromination, the C2 position must often be blocked or the reaction conditions carefully controlled. In some cases, direct electrophilic bromination using reagents like N-Bromosuccinimide (NBS) can achieve C5 selectivity, especially if the C2 position is substituted and the C5 position is sterically accessible and electronically activated. sci-hub.se For example, the synthesis of 5-bromo-2,4-dimethyloxazole was achieved in 55% yield via direct electrophilic bromination with NBS. sci-hub.se Similarly, the synthesis of 5-bromo-2-cyclopropyl-1,3-oxazole (B2963482) can be accomplished by reacting 2-cyclopropyl-1,3-oxazole (B2726403) with bromine or NBS in an inert solvent.

A sequential deprotonation strategy offers a more controlled approach to halogenating specific positions, taking advantage of the different pKa values of the ring protons. researchgate.net

Synthesizing 2-substituted 5-bromooxazoles, such as the target compound this compound, often requires a multi-step approach that directs bromination specifically to the C5 position.

A widely applicable and regiocontrolled method involves the lithiation of a 2-substituted oxazole followed by bromination. sci-hub.se For example, 2-phenyloxazole (B1349099) can be efficiently converted to 5-bromo-2-phenyloxazole (B1271533) in 95% yield through a lithiation–bromination sequence. sci-hub.se This general strategy has been applied to prepare a variety of 2-alkyl- and 2-aryl-5-bromooxazoles on a multigram scale. The process typically involves treating the 2-substituted oxazole with n-BuLi in a solvent like THF at -78°C to generate the C5-lithiated intermediate, which is then quenched with an electrophilic bromine source like DBTFE. sci-hub.se

Another strategy involves the "halogen dance" rearrangement, where a bromo-oxazole isomerizes to a more stable regioisomer under basic conditions. For instance, 5-bromo-2-(phenylthio)-1,3-oxazole has been shown to undergo a base-induced isomerization to furnish the 4-bromo-1,3-oxazole derivative. nih.gov

Furthermore, novel methods are being developed, such as a base-promoted dibromination of enamides using carbon tetrabromide (CBr₄) as the bromine source. The resulting β,β-dibrominated secondary enamides can then be transformed into 5-bromo-oxazoles through a copper(I)-catalyzed intramolecular cyclization in good yields. organic-chemistry.org

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 2-Phenyloxazole | 1. n-BuLi, THF, -78°C; 2. DBTFE | 5-Bromo-2-phenyloxazole | 95 | sci-hub.se |

| 2,4-Dimethyloxazole | NBS | 5-Bromo-2,4-dimethyloxazole | 55 | sci-hub.se |

| Enamides | 1. CBr₄, Base; 2. Cu(I) catalyst | 5-Bromo-oxazoles | Good | organic-chemistry.org |

The bromine atom in this compound and its analogues serves as a versatile functional handle for constructing more complex molecules via transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental for elaborating the oxazole core.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds between the bromo-oxazole and various organoboron reagents. 5-Bromooxazoles readily participate in Suzuki-Miyaura reactions with aryl- and heteroarylboronic acids to produce 5-substituted oxazoles. sci-hub.senih.gov The utility of this approach has been demonstrated in parallel synthesis formats to create libraries of diverse oxazole derivatives. sci-hub.se Reaction conditions are typically mild, often employing a palladium catalyst like Pd(OAc)₂ or a pre-catalyst such as XPhos Pd G2, a phosphine ligand, and a base like Na₂CO₃ or Cs₂CO₃. sci-hub.se

Stille Coupling: The Stille reaction, which couples the bromo-oxazole with organostannanes, is another effective method for C-C bond formation. nih.gov 5-(Tri-n-butylstannyl)oxazoles, prepared from the corresponding 5-bromooxazoles, can be coupled with a range of aryl, alkenyl, and allyl halides to generate diverse products, including bis-oxazole structures. nih.gov

Direct Arylation: Complementary to traditional cross-coupling, direct C-H arylation has emerged as a more atom-economical alternative. organic-chemistry.orgnih.gov Palladium-catalyzed methods have been developed for the direct arylation of oxazoles with high regioselectivity at the C5 position. organic-chemistry.orgnih.gov By selecting appropriate phosphine ligands and solvents, the selectivity can be tuned. For instance, using ligands like CataCXium® A in a polar solvent such as DMF favors C5 arylation of the parent oxazole ring. nih.gov

| Coupling Reaction | Oxazole Substrate | Coupling Partner | Catalyst/Ligand | Product Type | Reference |

| Suzuki-Miyaura | 5-Bromooxazoles | (Hetero)arylboronic acids | Pd(OAc)₂/dppf or XPhos Pd G2 | 5-(Hetero)aryl-oxazoles | sci-hub.se |

| Stille | 5-(Tri-n-butylstannyl)oxazole | Aryl/alkenyl/allyl halides | Pd catalyst | 5-Aryl/alkenyl/allyl-oxazoles | nih.gov |

| Direct C-H Arylation | Oxazole | Aryl bromides/chlorides | Pd(OAc)₂/CataCXium® A | 5-Aryl-oxazoles | nih.gov |

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into synthetic organic chemistry aims to reduce waste, minimize energy consumption, and avoid hazardous substances. ijpsonline.com For the synthesis of this compound and related compounds, techniques like microwave-assisted synthesis and ultrasound-promoted reactions are gaining prominence. ijpsonline.comijpsonline.com

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions, often leading to higher yields, improved product purity, and dramatically reduced reaction times compared to conventional heating methods. jocpr.comacs.org

The synthesis of various oxazole-containing scaffolds has been successfully achieved using microwave irradiation. For instance, the synthesis of 2-arylbenzoxazoles from 2-aminophenols and arylaldehydes under solvent-free microwave conditions proceeds efficiently within 20 minutes. jocpr.com Similarly, the van Leusen oxazole synthesis, reacting aldehydes with tosylmethyl isocyanide (TosMIC), can be significantly expedited. A one-pot, microwave-assisted cycloaddition of aldehydes with TosMIC under controlled basic conditions allows for the rapid synthesis of 5-substituted oxazoles. acs.org In a specific example, the reaction of benzaldehyde (B42025) with TosMIC using K₃PO₄ as a base in isopropanol (B130326) under microwave irradiation (350 W) at 65°C afforded 5-phenyl oxazole in 96% yield in just 8 minutes. acs.org Microwave heating has also been employed for decarboxylative halogenation of related heterocyclic systems, such as the bromination of 4-isoxazole carboxylic acids. rsc.org These examples highlight the potential of microwave technology to create the this compound core structure or its precursors with enhanced efficiency and greener credentials. oaji.net

| Reaction Type | Reactants | Conditions | Time | Yield (%) | Reference |

| Benzoxazole Synthesis | 2-Aminophenol, Arylaldehyde | Solvent-free, DBH, MW, 120°C | 20 min | Moderate | jocpr.com |

| Oxazole Synthesis (van Leusen) | Benzaldehyde, TosMIC | K₃PO₄, IPA, MW, 65°C, 350W | 8 min | 96 | acs.org |

| Naphthoxazole Synthesis | 1-Nitroso-2-naphthol, Allyl Bromide | FeCl₃, o-dichlorobenzene, MW, 100°C | 10 min | Increased | oaji.net |

| Decarboxylative Bromination | 4-Isoxazole carboxylic acid | NBS, K₃PO₄, 1,4-dioxane, MW, 150°C | N/A | Good | rsc.org |

Sonochemistry, the application of ultrasound to chemical reactions, offers another green synthetic route. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, accelerating reaction rates. researchgate.net

Ultrasound-assisted synthesis has been effectively used for preparing oxazole derivatives. A novel approach combines ultrasound irradiation with the use of deep eutectic solvents (DES), which are biodegradable, non-toxic, and recyclable media. researchgate.net The synthesis of oxazoles from phenacyl bromides and amides in a choline (B1196258) chloride/urea-based DES showed significantly reduced reaction times (12-17 minutes) and improved yields compared to conventional heating methods (1-3 hours). researchgate.net The use of ultrasound can save more than 85% of the energy consumed by traditional thermal methods. researchgate.net

This technique has also been applied to the synthesis of related heterocycles. For example, the one-pot, three-component synthesis of isoxazolines is efficiently promoted by ultrasound activation. nih.gov The use of ultrasound in water, with a recyclable catalyst like Amberlyst-15, has also been reported for the synthesis of benzazoles, further demonstrating the potential of this eco-friendly technique for heterocyclic synthesis. bohrium.com

Utilization of Environmentally Benign Solvents and Catalysts

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including oxazole derivatives. This approach focuses on minimizing environmental impact by using non-toxic solvents, recyclable catalysts, and energy-efficient conditions. While specific studies on the green synthesis of this compound are not extensively detailed in the literature, the strategies applied to analogous 2,5-disubstituted and other functionalized oxazoles provide a clear blueprint for more sustainable synthetic routes.

Key developments in this area include the use of water as a green solvent and the application of magnetically separable or metal-free catalysts. nih.govrsc.org Water is an ideal solvent due to its non-toxicity, availability, and safety. Catalytic reactions performed in water can simplify work-up procedures and reduce reliance on volatile organic compounds (VOCs). rsc.org

Several types of environmentally friendly catalysts have been explored for oxazole synthesis. Iodine, for instance, has been identified as an economical and eco-friendly catalyst for creating 2,5-substituted oxazoles. researchgate.netorganic-chemistry.org Another significant advancement is the use of iron oxide magnetic nanoparticles (Fe₃O₄ MNPs) as a recyclable catalyst for the synthesis of functionalized researchgate.netCurrent time information in Vanderburgh County, US.-oxazoles. nih.govresearchgate.net These nanocatalysts offer high stability and can be easily separated from the reaction mixture with an external magnet, allowing for multiple reuse cycles and reducing waste. researchgate.net Similarly, Brønsted acidic ionic liquid gels have been used as efficient, recyclable heterogeneous catalysts for synthesizing benzoxazoles under solvent-free conditions. acs.org

The following table summarizes various green catalysts and solvents employed in the synthesis of oxazole analogues, which could be adapted for the synthesis of this compound.

| Catalyst | Solvent/Condition | Type of Oxazole Synthesized | Key Advantages | Reference |

|---|---|---|---|---|

| Iron Oxide Magnetic Nanoparticles (Fe₃O₄ MNPs) | Water | Functionalized researchgate.netCurrent time information in Vanderburgh County, US.-oxazoles | Magnetically separable, reusable, green solvent. | nih.govijpsonline.com |

| Iodine | Not specified | 2,5-disubstituted oxazoles | Metal-free, economical, eco-friendly. | researchgate.netorganic-chemistry.org |

| Cu(II) Coordination Compounds | Water | Oxazolo[3,4-c]oxazole ligands | Green solvent, mild conditions. | rsc.org |

| Brønsted Acidic Ionic Liquid (BAIL) Gel | Solvent-free | Benzoxazoles | Heterogeneous, recyclable, avoids volatile organic solvents. | acs.org |

Continuous Flow Synthesis Techniques

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and potential for automation and scalability. sci-hub.se These benefits are particularly relevant for the synthesis of complex molecules like substituted oxazoles. The application of flow chemistry allows for the safe handling of reactive intermediates and the precise control of reaction parameters such as temperature, pressure, and residence time. beilstein-journals.orgacs.org

While a dedicated continuous flow synthesis for this compound has not been specifically reported, established protocols for structurally related oxazoles demonstrate the viability of this approach. For example, a fully automated mesofluidic flow reactor has been developed for the rapid synthesis of 4,5-disubstituted oxazoles. durham.ac.ukacs.org In this system, streams of reactants are combined and passed through packed columns containing solid-supported reagents or catalysts, facilitating intramolecular cyclization to form the oxazole ring in high yield and purity. durham.ac.ukacs.org This method allows for the on-demand production of gram quantities of material and the rapid creation of compound libraries. durham.ac.uk

Another example is the development of an integrated, three-step continuous-flow process for producing 2-(azidomethyl)oxazoles from vinyl azides. beilstein-journals.org This process involves the thermolysis of the vinyl azide (B81097) to form an azirine intermediate, which then reacts with an acyl halide to generate the oxazole. The entire sequence is completed in short residence times, showcasing the efficiency of process integration in flow chemistry. beilstein-journals.org Photochemical methods in continuous flow have also been used to convert isoxazoles into their oxazole counterparts, providing a rapid and mild synthetic route. organic-chemistry.org

The table below outlines key parameters from continuous flow syntheses of various oxazole analogues, illustrating the conditions that could be adapted for the production of this compound.

| Type of Oxazole | Flow Reactor Setup | Key Reaction Step | Residence Time | Yield | Reference |

|---|---|---|---|---|---|

| 4,5-disubstituted oxazoles | Mesofluidic reactor with packed base column (PS-BEMP) | Base-catalyzed intramolecular cyclization | 20-30 min | 83-99% | durham.ac.ukacs.org |

| 2-(azidomethyl)oxazoles | Three-step sequential flow system | Thermolysis of vinyl azide, reaction with bromoacetyl bromide, and nucleophilic substitution | 7-9 min (overall) | Good overall yields | beilstein-journals.org |

| Di- and trisubstituted oxazoles | Photochemical flow reactor | Photochemical transposition of isoxazoles | Not specified | Not specified | organic-chemistry.org |

| Oxazole carboxylic acid | Sequential flow process | Multi-step synthesis | Not specified | Multi-gram quantities | uc.pt |

Mechanistic Investigations of 5 Bromo 2 Tert Butyl 1,3 Oxazole Transformations

Elucidation of Reaction Pathways in Ring Functionalization

The functionalization of the 5-Bromo-2-tert-butyl-1,3-oxazole ring can proceed through several distinct mechanistic pathways, each enabling the introduction of new chemical moieties.

The bromine atom at the C-5 position of the oxazole (B20620) ring is susceptible to nucleophilic substitution, providing a direct route to 5-substituted oxazole derivatives. This transformation typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the ring nitrogen atom and the bromine itself facilitates the attack of a nucleophile at the C-5 carbon.

The mechanism involves two key steps:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the C-5 carbon, which bears the bromine atom, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed.

Leaving Group Departure: The intermediate collapses with the expulsion of the bromide ion (Br⁻), which is a good leaving group, to yield the 5-substituted oxazole product.

A variety of nucleophiles can be employed in this reaction, allowing for diverse functionalization. researchgate.net

Table 1: Examples of Nucleophilic Substitution on 5-Bromo-oxazoles

| Nucleophile | Reagent Example | Product Type | Reference |

|---|---|---|---|

| Amines | Secondary Amines (e.g., Piperidine, Pyrrolidine) | 5-Amino-oxazoles | researchgate.net |

| Thiols | Thiophenols | 5-Thioether-oxazoles | researchgate.net |

| Alkoxides | Sodium Methoxide | 5-Alkoxy-oxazoles | |

| Azoles | Imidazole, Benzimidazole | 5-(Azolyl)-oxazoles | researchgate.net |

The formation of this compound itself is a result of the inherent reactivity of the oxazole ring towards electrophiles. The C-5 position is the most electron-rich and, therefore, the most susceptible to electrophilic attack. semanticscholar.org The presence of an electron-donating group, such as the tert-butyl group at the C-2 position, further activates the ring towards electrophilic substitution.

The bromination mechanism typically involves an electrophilic aromatic substitution pathway:

Generation of Electrophile: A brominating agent, commonly N-bromosuccinimide (NBS), generates an electrophilic bromine species (bromonium ion, Br⁺).

Electrophilic Attack: The electron-rich C-5 position of the 2-tert-butyl-1,3-oxazole (B2499270) attacks the bromonium ion. This forms a resonance-stabilized cationic intermediate, often called a sigma complex or arenium ion.

Deprotonation: A base removes the proton from the C-5 position, restoring the aromaticity of the oxazole ring and yielding the final this compound product. fiveable.me

While this compound is often a starting material, its structural motif can also be constructed via oxidative cyclization reactions. A notable pathway involves the copper(I)-catalyzed intramolecular cyclization of β,β-dibrominated secondary enamides. organic-chemistry.org

The proposed mechanism is as follows:

Enamide Formation: An appropriate amide is reacted to form a secondary enamide.

Dibromination: The enamide is treated with a bromine source like carbon tetrabromide (CBr₄) in the presence of a base to yield a β,β-dibrominated secondary enamide.

Intramolecular Cyclization: A Cu(I) catalyst facilitates an intramolecular cyclization. The oxygen of the amide functionality attacks one of the bromine-bearing carbons, followed by elimination to form the oxazole ring, resulting in a 5-bromooxazole (B1343016) derivative. organic-chemistry.org

Iodine-mediated oxidative cyclizations are also common for forming the oxazole core from various precursors, highlighting a class of reactions that can lead to such heterocycles. researchgate.netfrontiersin.org

For a 2,5-disubstituted oxazole like this compound, the remaining C-H bond is at the C-4 position. This bond can be functionalized through transition-metal-catalyzed C-H activation, a powerful strategy that avoids the need for pre-functionalized substrates. Palladium-catalyzed direct arylation is a key example. beilstein-journals.org

The mechanism for direct C-H arylation at the C-4 position is generally believed to proceed via a Concerted Metalation-Deprotonation (CMD) pathway:

Ligand Association and C-H Cleavage: The active Pd(II) catalyst, coordinated with a suitable ligand, approaches the oxazole. The C-4 proton is abstracted by a basic ligand or an external base in concert with the metalation of the C-4 carbon by palladium. This forms a palladacycle intermediate.

Reductive Elimination: The palladacycle intermediate then undergoes reductive elimination, forming the new C-C bond between the C-4 position and the aryl group, and regenerating a Pd(0) species which is then re-oxidized to complete the catalytic cycle.

This approach has been demonstrated for the C-4 phenylation of 2,5-diphenyloxazole, providing a strong precedent for the reactivity of the C-4 position in similarly substituted oxazoles. beilstein-journals.org

Influence of the Bromine Substituent on Reaction Regio- and Chemoselectivity

The bromine atom at the C-5 position is not merely a placeholder but an active director of reactivity, significantly influencing both the region of the molecule that reacts (regioselectivity) and the type of reaction that occurs (chemoselectivity).

Chemoselectivity: The C-Br bond is the primary site for two major classes of reactions. Firstly, it acts as a leaving group in nucleophilic substitution reactions as detailed in section 3.1.1. Secondly, it is the reactive site for a host of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, where the bromine undergoes oxidative addition to a Pd(0) complex, initiating the catalytic cycle. sci-hub.se This allows for the formation of C-C bonds, connecting the oxazole core to various aryl or alkyl groups.

Regioselectivity and the "Halogen Dance": A fascinating example of the bromine's influence is the "halogen dance" rearrangement. researchgate.net When 5-bromooxazoles are treated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures, the bromine atom can migrate from the C-5 to the C-4 position. The proposed mechanism involves the deprotonation of the C-4 position by LDA to form a carbanion. This carbanion then facilitates an intramolecular bromine transfer, resulting in the thermodynamically more stable 4-bromooxazole (B40895) isomer after quenching. researchgate.net This rearrangement highlights the bromine's ability to direct subsequent functionalization to a different position on the ring.

Table 2: Influence of the C-5 Bromine Substituent

| Influence Type | Reaction Type | Mechanistic Role of Bromine | Reference |

|---|---|---|---|

| Chemoselectivity | Nucleophilic Substitution | Acts as a good leaving group. | |

| Chemoselectivity | Palladium-Catalyzed Cross-Coupling | Undergoes oxidative addition to Pd(0). | sci-hub.se |

| Regioselectivity | Halogen Dance Rearrangement | Migrates from C-5 to C-4 under basic conditions. | researchgate.net |

Steric and Electronic Effects of the tert-Butyl Group on Reaction Dynamics

The tert-butyl group at the C-2 position exerts a profound influence on the reactivity of the molecule through a combination of steric hindrance and electronic effects.

Electronic Effects: The tert-butyl group is electron-donating through an inductive effect (+I). This effect increases the electron density of the oxazole ring system. researchgate.net An increase in electron density can enhance the rate of electrophilic substitution reactions, such as the initial bromination at the C-5 position. However, this electron-donating nature might slightly decrease the acidity of the C-4 proton, potentially affecting the rate of C-H activation or halogen dance reactions.

Steric Effects: The most significant impact of the tert-butyl group is its steric bulk. vulcanchem.com This large group can physically block or hinder the approach of reagents to the adjacent C-2 position and the nitrogen atom at position 3. This steric hindrance can influence reaction rates and, in some cases, the stereochemical outcome of a reaction. For example, it can prevent C-2 lithiation, which is a known reactivity pathway for some oxazoles, thereby enhancing the selectivity for reactions at the C-4 or C-5 positions. nih.gov The steric bulk also restricts bond rotation, which can influence the stability of certain conformers and reaction intermediates. researchgate.net

Table 3: Steric and Electronic Effects of the C-2 tert-Butyl Group

| Effect Type | Description | Impact on Reactivity | Reference |

|---|---|---|---|

| Electronic | Electron-donating (+I effect) | Increases ring electron density, potentially accelerating electrophilic substitution. | researchgate.net |

| Steric | Large and bulky | Hinders access to the C-2 and N-3 positions, directing reactivity elsewhere (e.g., C-4, C-5). Influences conformational stability. | researchgate.netvulcanchem.com |

Compound Index

Advanced Spectroscopic and Structural Characterization of 5 Bromo 2 Tert Butyl 1,3 Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C (carbon).

¹H NMR Spectral Analysis for Proton Environments

A ¹H NMR spectrum for 5-Bromo-2-tert-butyl-1,3-oxazole would be expected to show distinct signals corresponding to the different proton environments in the molecule. The tert-butyl group would likely appear as a singlet in the upfield region, integrating to nine protons. The single proton on the oxazole (B20620) ring (at position 4) would appear as a singlet in the aromatic region. The exact chemical shift would be influenced by the electron-withdrawing effects of the adjacent oxygen and bromine atoms.

No experimental ¹H NMR data has been found for this compound in the searched literature.

Table 1: Hypothetical ¹H NMR Data (Note: This table is for illustrative purposes only, as no experimental data is available.)

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

|---|---|---|---|

| C(CH₃)₃ | Data Not Available | Data Not Available | Data Not Available |

¹³C NMR Spectral Analysis for Carbon Framework

A ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. One would expect to see signals for the quaternary carbon and the methyl carbons of the tert-butyl group, as well as three distinct signals for the carbons of the oxazole ring (C2, C4, and C5). The chemical shifts of the ring carbons would be significantly affected by the attached heteroatoms (N, O) and the bromine substituent.

No experimental ¹³C NMR data has been found for this compound in the searched literature.

Table 2: Hypothetical ¹³C NMR Data (Note: This table is for illustrative purposes only, as no experimental data is available.)

| Carbon Assignment | Chemical Shift (δ) ppm |

|---|---|

| C(CH₃)₃ | Data Not Available |

| C (CH₃)₃ | Data Not Available |

| C-2 | Data Not Available |

| C-4 | Data Not Available |

Two-Dimensional NMR Techniques for Connectivity and Assignment

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) would be used to confirm assignments. However, as there are no coupled protons, a COSY spectrum would not be informative. An HSQC or HMQC spectrum would correlate the proton at C4 to its directly attached carbon atom.

No 2D NMR studies have been reported for this compound.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Determination of Conformation and Bond Parameters

A crystal structure analysis of this compound would reveal the exact geometry of the oxazole ring, the conformation of the tert-butyl group, and the precise bond lengths and angles for all atoms in the molecule. This would provide insight into the electronic effects of the bromo and tert-butyl substituents on the oxazole ring structure.

No X-ray crystallographic data has been published for this compound.

Table 3: Hypothetical Bond Parameter Data (Note: This table is for illustrative purposes only, as no experimental data is available.)

| Bond | Bond Length (Å) | Bond/Dihedral Angle | Angle (°) |

|---|---|---|---|

| C5-Br | Data Not Available | O-C2-N | Data Not Available |

| C2-N | Data Not Available | C2-N-C4 | Data Not Available |

Analysis of Intermolecular Interactions and Crystal Packing

The study of the crystal packing would show how individual molecules of this compound arrange themselves in the crystal lattice. This analysis would identify any significant intermolecular interactions, such as halogen bonding (involving the bromine atom) or other van der Waals forces, which govern the solid-state architecture.

No crystal packing analysis has been reported for this compound.

Characterization of Halogen Bonding Interactions (e.g., Br∙∙∙N)

Halogen bonding is a significant non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). In the context of this compound, the bromine atom at the 5-position is a potential halogen bond donor, while the nitrogen atom of the oxazole ring is a primary halogen bond acceptor.

Studies on cocrystals of other 5-substituted oxazoles have demonstrated that the oxazole ring nitrogen atom is a highly reliable acceptor site for halogen bonds. In these structures, the interaction, often with an iodine-based donor, is consistently the most prominent supramolecular force, leading to significant structural organization. The I∙∙∙Noxazole halogen bonds observed in related systems show a relative shortening of up to 18.7%, which is comparable to the strength of well-established I∙∙∙Npyridine interactions.

For this compound, analogous Br∙∙∙N interactions are expected to play a crucial role in its crystal lattice. These interactions would be characterized by single-crystal X-ray diffraction, where the key geometric parameters are the Br∙∙∙N distance and the C-Br∙∙∙N angle. A Br∙∙∙N distance shorter than the sum of the van der Waals radii of bromine and nitrogen, and a C-Br∙∙∙N angle close to 180°, would confirm the presence of a strong halogen bond. While the oxazole oxygen can also act as a halogen bond acceptor, this is observed far less frequently. The formation of these directed interactions can lead to predictable supramolecular synthons, such as chains or more complex networks, influencing the material's physical properties.

Table 1: Key Geometric Parameters for Characterizing Halogen Bonds

| Interaction | Parameter | Description | Typical Value for Confirmation |

|---|---|---|---|

| Br∙∙∙N | Distance (d) | The measured distance between the bromine and nitrogen atoms. | d < (van der Waals radius of Br + van der Waals radius of N) |

| C-Br∙∙∙N | Angle (θ) | The angle formed by the carbon atom bonded to bromine, the bromine atom, and the nitrogen acceptor. | θ ≈ 180° |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for unequivocally confirming the molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound, the expected molecular formula is C₇H₁₀BrNO.

The calculated monoisotopic mass for this formula is 202.99458 Da. uni.lunih.gov An HRMS experiment would measure the m/z of the molecular ion or a related adduct, such as the protonated molecule [M+H]⁺, with an accuracy typically within a few parts per million (ppm). The presence of a bromine atom is distinctly characterized by a pair of isotopic peaks of nearly equal intensity (approximately 1:1 ratio) separated by two mass units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. The precise mass measurement allows for the calculation of the elemental composition, and a match between the experimental mass and the theoretical mass for C₇H₁₀BrNO provides definitive confirmation of the molecular formula.

Table 2: Predicted HRMS Data for C₇H₁₀BrNO

| Adduct | Molecular Formula | Calculated m/z (Da) | Isotopic Signature |

|---|---|---|---|

| [M]⁺ | C₇H₁₀⁷⁹BrNO | 202.99458 | Major peak in the ⁷⁹Br cluster |

| [M+2]⁺ | C₇H₁₀⁸¹BrNO | 204.99253 | Peak of ~97% intensity relative to [M]⁺ |

| [M+H]⁺ | C₇H₁₁⁷⁹BrNO | 204.00186 uni.lu | Major peak in the ⁷⁹Br cluster |

| [M+H+2]⁺ | C₇H₁₁⁸¹BrNO | 206.00001 | Peak of ~97% intensity relative to [M+H]⁺ |

| [M+Na]⁺ | C₇H₁₀⁷⁹BrNNaO | 225.98380 uni.lu | Major peak in the ⁷⁹Br cluster |

| [M+Na+2]⁺ | C₇H₁₀⁸¹BrNNaO | 227.98175 | Peak of ~97% intensity relative to [M+Na]⁺ |

Data derived from predicted values. uni.lu

Computational and Theoretical Chemistry Studies on 5 Bromo 2 Tert Butyl 1,3 Oxazole

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to understand the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations provide a detailed view of molecular motions, conformational changes, and intermolecular interactions. For a molecule like 5-Bromo-2-tert-butyl-1,3-oxazole, MD simulations can offer critical insights into its structural flexibility and how it interacts with its environment, which are key determinants of its chemical and physical properties. Such studies are foundational in fields like materials science and drug discovery, where understanding the dynamic nature of a molecule is crucial. nih.govnih.gov

The process begins with the development of a force field, a set of parameters that defines the potential energy of the system. nih.gov For small organic molecules like this compound, established force fields such as the CHARMM General Force Field (CGenFF) or the Generalized Amber Force Field (GAFF) are often used as a starting point. These are then refined to accurately represent the specific electronic and steric properties of the molecule, including the polarizable bromine atom and the bulky tert-butyl group.

The conformational landscape of a molecule describes the full range of three-dimensional shapes it can adopt through the rotation of its single bonds. The presence of the sterically demanding tert-butyl group attached to the 1,3-oxazole ring is a key feature influencing the conformational preferences of this compound.

MD simulations can be employed to explore this landscape thoroughly. By simulating the molecule, often in a solvent box to mimic solution conditions, researchers can observe the rotational dynamics around the C2-C(tert-butyl) bond. The bulky nature of the tert-butyl group generally restricts free rotation, leading to a limited number of stable, low-energy conformers. rsc.orgresearchgate.net The oxazole (B20620) ring itself is largely planar, but minor fluctuations can occur. researchgate.net

Analysis of the simulation trajectory allows for the identification of the most populated conformational states. This is often achieved by monitoring key dihedral angles over time and using clustering algorithms to group similar structures. acs.org The output of such an analysis is a free energy surface, which maps the relative stability of different conformations.

To illustrate the type of data obtained from such a study, a hypothetical table of results from a conformational analysis is presented below. This table outlines the potential low-energy conformers, their relative energies, and the defining dihedral angle that distinguishes them.

Table 1: Illustrative Conformational Analysis of this compound

| Conformer ID | Relative Energy (kcal/mol) | Key Dihedral Angle (O1-C2-C_tert-N3) (degrees) | Population (%) |

| A | 0.00 | 60° | 75% |

| B | 1.50 | 180° | 20% |

| C | 2.80 | -60° | 5% |

Note: This table is a hypothetical representation of data that could be generated from molecular dynamics simulations and is for illustrative purposes only.

Beyond its internal dynamics, the way this compound interacts with other molecules is fundamental to its behavior in a condensed phase. MD simulations are ideally suited to probe these non-covalent interactions in explicit detail. nih.govnih.gov

The bromine atom at the C5 position is a site of particular interest. It can participate in halogen bonding, a type of non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic site on another molecule, such as a lone pair on an oxygen or nitrogen atom. mdpi.com Simulations can quantify the frequency, geometry, and strength of these halogen bonds.

Furthermore, the entire molecule engages in van der Waals interactions with its surroundings. The tert-butyl group, being large and nonpolar, contributes significantly to these dispersive forces. The oxazole ring, with its heteroatoms, introduces electrostatic interactions, including dipole-dipole forces.

By simulating this compound in various solvents or in the presence of other solutes, the specific nature of these interactions can be dissected. Analysis tools like the Radial Distribution Function (RDF) can reveal the average distance and coordination number of solvent molecules around specific atoms of the solute. Interaction energy calculations can then break down the contributions from different force types (e.g., electrostatic vs. van der Waals). mdpi.com

The following table provides a hypothetical summary of intermolecular interaction energies between this compound and a representative solvent molecule, as would be calculated from an MD simulation.

Table 2: Illustrative Intermolecular Interaction Energies

| Interacting Pair | Interaction Type | Average Energy (kcal/mol) |

| Bromine ↔ Solvent Oxygen | Halogen Bond / Electrostatic | -2.5 |

| tert-Butyl ↔ Solvent | Van der Waals | -1.8 |

| Oxazole Ring ↔ Solvent | Electrostatic / Van der Waals | -3.2 |

Note: This table is a hypothetical representation of data that could be generated from molecular dynamics simulations and is for illustrative purposes only.

Structure Reactivity Relationships and Rational Design Principles for 5 Bromo 2 Tert Butyl 1,3 Oxazole Derivatives

Correlating Substituent Effects (Bromine, tert-Butyl) with Electronic Properties

The reactivity of the 5-Bromo-2-tert-butyl-1,3-oxazole ring is fundamentally controlled by the interplay of its two substituents. The tert-butyl group at the C2 position and the bromine atom at the C5 position exert opposing yet complementary electronic effects that define the electron density distribution across the heterocyclic system.

The tert-butyl group is a bulky, electron-donating group. wikipedia.org It increases the electron density of the oxazole (B20620) ring through an inductive effect. This steric bulk can also shield the adjacent C2 position from nucleophilic attack and influence the conformational preferences of larger molecules derived from this scaffold. acs.org

In contrast, the bromine atom at the C5 position is an electronegative halogen that withdraws electron density from the ring via an inductive effect. This deactivating effect makes the ring less susceptible to electrophilic substitution than an unsubstituted oxazole. However, the C5 position becomes an electrophilic site, primed for nucleophilic attack or metal-catalyzed cross-coupling reactions.

The combined influence of these substituents can be observed in the compound's spectroscopic data. The chemical shifts in ¹³C NMR spectroscopy provide a direct measure of the electronic environment of each carbon atom in the ring.

Interactive Data Table: ¹³C NMR Chemical Shifts for 2-Bromo-5-(tert-butyl)oxazole (B2658442)

| Carbon Atom | Chemical Shift (δ) in ppm | Electronic Influence |

| C2 | 165.3 | Influenced by the oxazole oxygen and nitrogen, and the electron-donating tert-butyl group. |

| C4 | 122.3 | Relatively electron-poor due to proximity to the bromine atom and the ring oxygen. |

| C5 | 131.5 | Deshielded due to the direct attachment of the electronegative bromine atom. |

| CMe₃ | 31.7 | Carbon of the tert-butyl group. |

| CMe₃ | 28.4 | Carbons of the methyl groups within the tert-butyl substituent. |

| Data sourced from reference sci-hub.se. |

The data indicates that the C4 position is the most electron-deficient carbon within the ring itself (excluding the bromine-bound C5), making it a potential site for attack by strong nucleophiles or for deprotonation by strong bases. The C5 carbon's significant deshielding confirms the strong electron-withdrawing nature of the bromine atom at that position.

Regioselective Functionalization of the Oxazole Ring and its Implications

The distinct electronic properties of each position on the this compound ring allow for highly selective chemical modifications. This regioselectivity is crucial for using the compound as a versatile building block in the synthesis of more complex, functionalized molecules.

The primary sites for functionalization are the C5 position, bearing the bromine atom, and the C4 position.

Functionalization at C5: The carbon-bromine bond is the most common reaction site. It is readily activated by transition metal catalysts, particularly palladium, for cross-coupling reactions. This allows for the introduction of a wide variety of substituents at the C5 position. organic-chemistry.org

Functionalization at C4: The C4 proton is the most acidic on the oxazole ring due to the inductive effects of the adjacent oxygen and the C5-bromine. Strong bases can selectively deprotonate this position, creating a nucleophilic organometallic intermediate that can then react with various electrophiles.

A fascinating phenomenon in substituted halo-heterocycles is the "halogen dance" reaction, which involves the base-induced migration of a halogen atom. researchgate.net In the context of oxazoles, this could potentially be used to isomerize the starting material to a different bromo-substituted isomer, further expanding its synthetic utility. researchgate.net

Interactive Data Table: Key Regioselective Reactions

| Reaction Type | Position | Reagents/Conditions | Implication |

| Suzuki-Miyaura Coupling | C5 | Arylboronic acid, Pd catalyst, Base | Forms a C-C bond, attaching new aryl or heteroaryl groups. researchgate.net |

| Sonogashira Coupling | C5 | Terminal alkyne, Pd/Cu catalyst, Base | Forms a C-C bond, introducing alkyne functionalities. chemrxiv.org |

| Stille Coupling | C5 | Organostannane, Pd catalyst | Forms a C-C bond, useful for complex fragment coupling. researchgate.net |

| Directed Lithiation | C4 | Strong base (e.g., n-BuLi, LDA), then Electrophile (E+) | Forms a C-E bond, allowing for functionalization at the C4 position. nih.gov |

The ability to selectively functionalize the oxazole at different positions makes this compound a powerful intermediate. By choosing the appropriate reaction conditions, chemists can precisely build molecular complexity, creating targeted structures for applications in materials science and medicinal chemistry. tandfonline.comtandfonline.com

Stereoelectronic Control in Oxazole Transformations

Stereoelectronic effects, which describe how orbital overlap and electronic distribution influence the geometry and reactivity of molecules, are critical in understanding the transformations of oxazole derivatives. sit.edu.cn For the rigid, planar this compound ring, these effects dictate the preferred pathways for chemical reactions.

A key principle is the requirement for an optimal three-dimensional arrangement of orbitals for a reaction to proceed efficiently. For example, in reactions involving nucleophilic attack or elimination, the transition state often requires a specific geometry, such as an anti-periplanar alignment of the participating bonds, to allow for maximum overlap between the interacting orbitals. thieme-connect.de

In the context of this compound:

Approach of Reagents: The large tert-butyl group at C2 creates significant steric hindrance. This can direct the approach of incoming reagents to the less hindered face of the molecule in reactions involving addition to the ring or to substituents on the ring.

Transition State Stabilization: The electronic nature of the oxazole ring can stabilize or destabilize certain transition states. For instance, in a reaction involving the formation of a negative charge at the C4 position (e.g., during deprotonation), the electron-withdrawing bromine at C5 provides stereoelectronic stabilization.

Thorpe-Ingold Effect: While typically discussed in the context of ring-closing reactions, the principle of the Thorpe-Ingold effect—where bulky substituents decrease the angle between bonds and promote cyclization—can be relevant. thieme-connect.de In transformations of derivatives of our title compound, the tert-butyl group can influence the conformational equilibrium of side chains, favoring conformations that are pre-organized for subsequent reactions, thus lowering the activation energy. thieme-connect.de

These effects are crucial for controlling selectivity, especially in the synthesis of chiral molecules where precise control over the formation of stereocenters is required.

Engineering Oxazole Scaffolds for Enhanced Reactivity and Selectivity in Catalytic Systems

The 1,3-oxazole core is a valuable scaffold for the design of ligands used in homogeneous catalysis. tandfonline.comasccindapur.com By modifying the substituents on the oxazole ring, one can fine-tune the electronic and steric properties of the resulting ligand, thereby influencing the activity and selectivity of a metal catalyst.

The this compound molecule is an excellent starting point for engineering such catalytic scaffolds:

Coordination Site: The primary coordination site for a metal ion is the nitrogen atom at the 3-position, which possesses a lone pair of electrons.

Steric Tuning: The tert-butyl group at the C2 position provides significant steric bulk. This is a critical design element in many modern catalysts, as it can create a chiral pocket around the metal center, forcing substrates to bind in a specific orientation and leading to high enantioselectivity in asymmetric catalysis.

Electronic Tuning: The bromine atom at C5 can be replaced using the cross-coupling reactions described previously (Section 6.2). This allows the oxazole ring to be tethered to other donor atoms (e.g., another nitrogen heterocycle or a phosphine (B1218219) group) to create bidentate or tridentate ligands. The nature of the group attached at C5 will further modulate the electronic properties of the ligand and, consequently, the Lewis acidity and redox potential of the coordinated metal center.

By systematically varying the groups at the C4 and C5 positions, a library of oxazole-based ligands can be generated. This allows for the rational design and optimization of catalysts for specific chemical transformations, enhancing reaction rates and controlling product selectivity (e.g., regioselectivity or stereoselectivity).

Design Principles for Supramolecular Assemblies Involving Halogen Bonding

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom. acs.org This interaction has emerged as a powerful tool in crystal engineering and supramolecular chemistry for constructing well-defined, higher-order structures. researchgate.netresearchgate.net

The bromine atom in this compound is an effective halogen bond donor. The design principles for using this molecule in supramolecular assemblies are as follows:

Halogen Bond Donor Strength: The bromine atom is covalently bonded to an sp²-hybridized carbon of the electron-deficient oxazole ring. This enhances the electrophilic character of its σ-hole, making it a stronger halogen bond donor compared to a bromine on an alkyl chain.

Directionality: Halogen bonds are notably linear, with the C-Br···Y angle (where Y is the halogen bond acceptor) typically being close to 180°. nih.gov This high degree of directionality allows for the predictable formation of specific supramolecular architectures.

Acceptor Sites: Potential halogen bond acceptors include the nitrogen atom of another oxazole molecule, carbonyl oxygens, or other Lewis basic sites in co-crystallized molecules.

Supramolecular Synthons: The most likely interaction would be a C−Br···N or C−Br···O halogen bond. These interactions can link individual molecules into one-dimensional chains or tapes in the solid state, a common motif observed in bromo-substituted heterocyclic crystals. rsc.org

By carefully selecting co-formers with complementary halogen bond acceptor sites, it is possible to design and construct novel co-crystals and materials where the this compound units are organized into predictable patterns.

Advanced Applications and Emerging Frontiers in 1,3 Oxazole Chemistry

Utility as Versatile Synthetic Building Blocks

The strategic placement of a bromine atom at the C-5 position and a bulky tert-butyl group at the C-2 position of the oxazole (B20620) ring makes 5-Bromo-2-tert-butyl-1,3-oxazole a highly useful intermediate for the construction of more complex molecular architectures.

Cross-Coupling Reactions for C-C Bond Formation

The bromine atom on the this compound ring serves as a convenient handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in organic synthesis for assembling complex molecules from simpler precursors. While specific studies on this compound are not extensively detailed in the provided search results, the general reactivity of bromooxazoles in cross-coupling reactions is well-established. researchgate.netresearchgate.net For instance, Suzuki and Stille cross-coupling reactions are widely used to functionalize oxazole rings at the C-4 and C-5 positions. nih.gov

The tert-butyl group at the C-2 position can influence the reactivity of the molecule. In some cases, a 2-tert-butyl analogue has been synthesized to explore its effects on reaction pathways, such as in halogenation reactions where it allowed for one-step dihalogenation. chemrxiv.orgchemrxiv.org The stability imparted by the 2-substituent is crucial for the successful lithiation and subsequent coupling reactions of 5-iodooxazoles, which are analogous to the bromo-derivatives. chemrxiv.org

| Coupling Reaction | Catalyst/Reagents | Product Type | Potential Application |

| Suzuki Coupling | Pd catalyst, boronic acid | Aryl- or vinyl-substituted oxazoles | Synthesis of bioactive compounds, functional materials |

| Stille Coupling | Pd catalyst, organostannane | Aryl-, alkenyl-, or allyl-substituted oxazoles | Construction of complex natural product skeletons |

| Sonogashira Coupling | Pd/Cu catalyst, terminal alkyne | Ethynyl-substituted oxazoles | Development of functionalized reagents for click chemistry |

Precursors in the Synthesis of Architecturally Complex Molecules

The ability to functionalize this compound through cross-coupling and other reactions makes it a valuable precursor for the synthesis of architecturally complex molecules, including natural products and their analogues. The oxazole motif itself is a key structural feature in many biologically active compounds. beilstein-journals.org

For example, the synthesis of the natural product almazole D has been achieved using cross-coupling reactions of oxazole derivatives. researchgate.net While this specific example may not use the tert-butyl derivative, it highlights the general strategy of employing functionalized oxazoles as building blocks. The development of methods for the regiocontrolled synthesis of bromooxazoles, including 2-substituted derivatives, and their subsequent use in Suzuki-Miyaura reactions demonstrates their utility as multipurpose building blocks. researchgate.netsci-hub.se The synthesis of a 2-tert-butyl analogue was also explored in the context of creating functionalized ethynyl (B1212043) oxazoles. chemrxiv.org

Supramolecular Chemistry and Crystal Engineering Applications

The field of supramolecular chemistry focuses on the study of non-covalent interactions between molecules. The specific structural features of this compound, including the nitrogen and oxygen heteroatoms and the bromine atom, can participate in various intermolecular interactions, making it a candidate for applications in crystal engineering.

While direct studies on the supramolecular chemistry of this compound are not explicitly detailed, research on related structures provides insights. For instance, the crystal structure of (2-tert-Butyl-3-phenyl-2,3-dihydroisoxazole-4,5-diyl)bis(phenylmethanone) reveals the presence of nonclassical intermolecular C—H⋯O hydrogen-bonding and C—H⋯π interactions that contribute to its supramolecular architecture. researchgate.net Similarly, studies on oxazole derivatives have shown their ability to act as halogen bond acceptors, forming cocrystals with perfluorinated iodobenzenes through I⋯N(oxazole) interactions. rsc.org The tert-butyl group in N-tert-butyl-2-thioimidazole has been shown to influence crystal packing through hydrogen bonding and halogen bonding in its cocrystals. researchgate.net These examples suggest that the interplay of the tert-butyl group and the oxazole core in this compound could lead to predictable and designable solid-state structures.

Research in Advanced Materials Science

The unique electronic and structural properties of the oxazole ring have led to its exploration in the development of advanced materials with novel functionalities.

Exploration in Optoelectronic Materials

Oxazole derivatives are being investigated for their potential in optoelectronic applications, such as organic light-emitting diodes (OLEDs). researchgate.net The photophysical properties of oxazole-containing molecules can be tuned by modifying the substituents on the oxazole ring. For example, benzo[1,2-d:4,5-d′]bis(oxazole) (BBO) moieties have been studied for their tunable frontier molecular orbitals, which is a key aspect for designing materials for OLEDs. acs.org The strategic placement of substituents allows for the selective tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. acs.org

While research specifically on the optoelectronic properties of this compound is not available in the provided results, the broader class of oxazole derivatives shows promise. Studies on 4,5-di-substituted oxazole derivatives have revealed deep blue emission, making them suitable for OLED applications. researchgate.net The introduction of a tert-butyl group can influence the steric and electronic properties, which in turn can affect the photophysical characteristics of the molecule. acs.org

Development of Oxazole-Based Corrosion Inhibitors

A significant and promising application of oxazole derivatives is in the field of corrosion inhibition. koreascience.krresearchgate.net Organic compounds containing heteroatoms like nitrogen and oxygen, such as oxazoles, are effective corrosion inhibitors for various metals and alloys in acidic environments. researchgate.netrsdjournal.org They function by adsorbing onto the metal surface, forming a protective film that hinders the corrosion process. koreascience.krresearchgate.net

The effectiveness of oxazole-based corrosion inhibitors is attributed to their unique chemical structure, which allows for strong interaction with metal surfaces. koreascience.kr The presence of the nitrogen and oxygen atoms in the five-membered ring is key to their inhibitory action. koreascience.kr While there is no specific mention of this compound as a corrosion inhibitor in the search results, the general class of oxazole derivatives has shown excellent anti-corrosion properties. researchgate.netresearchgate.net The development of new oxazole-based compounds is an active area of research, with a focus on creating environmentally friendly and sustainable corrosion protection methods. koreascience.krresearchgate.net

Future Directions in Oxazole Research and Innovation

The 1,3-oxazole scaffold is a cornerstone in medicinal chemistry and material science, valued for its broad spectrum of biological activities and unique physicochemical properties. tandfonline.comasccindapur.combohrium.com As research progresses, the focus is shifting towards more sophisticated and efficient methodologies for creating and functionalizing these heterocyclic systems. The compound This compound serves as a key exemplar of a versatile building block, poised to be at the forefront of these future innovations. Its structure, featuring a reactive bromine atom at the C5 position and a sterically influential tert-butyl group at the C2 position, makes it an ideal substrate for exploring next-generation chemical strategies.

Development of Novel Catalytic Systems for Oxazole Functionalization

The functionalization of the oxazole ring is critical for fine-tuning its properties for specific applications. Future research is heavily invested in discovering novel catalytic systems that offer greater efficiency, selectivity, and sustainability.

A primary area of focus is the direct C-H activation of oxazoles, which provides a more atom-economical alternative to traditional cross-coupling reactions of pre-functionalized substrates. scilit.combeilstein-journals.orgmdpi.com While the C2 position of the oxazole ring is the most acidic and typically the most reactive site for deprotonation and subsequent functionalization, the presence of substituents can direct reactions to other positions. beilstein-journals.org For a substrate like This compound , the bromine atom at C5 serves as a highly reliable handle for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings. beilstein-journals.org This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups at this position.

Recent advancements have seen the rise of catalysts based on earth-abundant and less toxic metals like copper and nickel as alternatives to palladium. asccindapur.combeilstein-journals.org Copper-catalyzed methods, for instance, have been effective for the direct arylation of oxazoles. beilstein-journals.org Nickel catalysis, often in combination with specialized phosphine (B1218219) ligands, has proven effective for the C2 arylation of oxazoles with challenging substrates like aryl chlorides and tosylates. organic-chemistry.org

The development of photoredox catalysis also opens new avenues for oxazole functionalization under mild conditions. organic-chemistry.org For example, a visible-light-mediated process using [Ru(bpy)3]Cl2 has been developed for synthesizing substituted oxazoles from α-bromoketones and benzylamines at room temperature. organic-chemistry.org These emerging catalytic systems are pivotal for expanding the accessible chemical space around the oxazole core.

Table 1: Selected Catalytic Systems for 1,3-Oxazole Functionalization

| Catalytic System | Reaction Type | Target Position | Substrate Scope | Reference |

|---|---|---|---|---|

| Palladium / Phosphine Ligands | Direct Arylation | C5 or C2 | Aryl/heteroaryl bromides, chlorides, iodides, triflates | organic-chemistry.org |

| Copper(I) Iodide / Phenanthroline | Direct Arylation | C2 | Aryl bromides | beilstein-journals.org |

| Nickel(II) / CyPAd-DalPhos Ligand | Arylation | C2 | (Hetero)aryl chlorides, pivalates, tosylates | organic-chemistry.org |

| Ruthenium(II) photocatalyst | Oxidative Cyclization | Ring Formation | α-bromoketones, benzylamines | organic-chemistry.org |

| Gold Catalysis / TEMPO | Oxidative Cyclization | Ring Formation | N-propargylamides | organic-chemistry.org |

Integration with Automated Synthesis and High-Throughput Screening Technologies

The demand for vast libraries of novel chemical entities for drug discovery and materials science has propelled the integration of automated synthesis and high-throughput screening (HTS). bohrium.comwhiterose.ac.uk The oxazole scaffold is well-suited for these platforms due to its robust nature and the availability of versatile building blocks like This compound .

Automated synthesis platforms can utilize the reactivity of the bromine atom in This compound to rapidly generate large libraries of analogues. By employing a suite of standardized cross-coupling reactions, a diverse range of substituents can be introduced at the C5 position in a parallel format. This allows for the systematic exploration of the structure-activity relationship (SAR) by varying the steric and electronic properties of this part of the molecule.

Once synthesized, these compound libraries are subjected to HTS to identify "hits"—compounds that exhibit a desired biological or material property. rsc.org For example, HTS campaigns have been instrumental in identifying oxazole-based compounds as potent orexin (B13118510) antagonists for sleep disorders and inhibitors of enzymes involved in bacterial biosynthesis. rsc.orgderpharmachemica.com The combination of automated synthesis and HTS creates a powerful engine for discovery, enabling researchers to navigate vast chemical spaces and quickly identify promising lead compounds for further optimization. tandfonline.comflowphotochem.eu

Table 2: Workflow for Automated Synthesis and HTS of Oxazole Derivatives

| Step | Description | Technology/Methodology | Key Objective | Reference |

|---|---|---|---|---|

| 1. Library Design | In silico selection of diverse building blocks and reaction schemes based on a core scaffold (e.g., 5-bromo-oxazole). | Computational Chemistry | Maximize structural diversity and target relevant chemical space. | whiterose.ac.uk |

| 2. Automated Synthesis | Robotic liquid handlers perform parallel reactions in microtiter plates. | Robotic Synthesis Platforms | Rapid generation of a large library of discrete compounds. | whiterose.ac.uk |

| 3. Purification & QC | Automated parallel purification (e.g., HPLC) and quality control (e.g., LC-MS) of the library. | Automated Chromatography | Ensure purity and structural confirmation of library members. | dtu.dk |

| 4. High-Throughput Screening | Library is screened against a biological target or for a physical property using miniaturized assays. | Robotic Assay Systems, FRET, Fluorescence | Identify "hit" compounds with desired activity or properties. | bohrium.comrsc.org |

| 5. Data Analysis | Computational analysis of screening data to identify trends and structure-activity relationships (SAR). | Cheminformatics | Prioritize hits for follow-up studies and guide the design of the next generation of compounds. | tandfonline.com |

Computational Design of Oxazole-Based Chemical Entities for Specific Reactivity Profiles

Computational chemistry has become an indispensable tool in modern chemical research, allowing for the in silico design and evaluation of molecules before their synthesis. nih.govpnrjournal.com For oxazole-based compounds, methods like Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and density functional theory (DFT) are being used to predict and rationalize their biological activity and chemical reactivity. nih.govnih.govnih.gov

QSAR models are developed to correlate the structural features of a series of oxazole derivatives with their observed biological activity. nih.govresearchgate.netmanipal.edu These models can then be used to predict the activity of virtual compounds, guiding synthetic efforts toward more potent analogues. nih.govresearchgate.net For instance, QSAR models have been successfully developed to predict the anti-VZV and anti-Candida activity of oxazole derivatives, demonstrating high predictive accuracy. nih.govnih.gov

Molecular docking studies provide insights into how oxazole-based molecules might bind to a biological target, such as an enzyme or receptor. nih.govmdpi.com This information is crucial for understanding the mechanism of action and for designing new molecules with improved binding affinity and selectivity. Docking studies have been used to identify potential oxazole-based inhibitors for targets like c-Kit Tyrosine Kinase and the enzyme enoyl-ACP reductase in E. coli. researchgate.netnih.gov

Applying these computational tools to a molecule like This compound allows researchers to predict its reactivity in various transformations. DFT calculations can model the electron distribution within the molecule, highlighting the electrophilic and nucleophilic sites and predicting the outcomes of reactions. This predictive power accelerates the development of new synthetic methodologies and the design of novel oxazole-based compounds with tailored reactivity profiles for specific applications in catalysis, pharmaceuticals, and materials science. mdpi.com

Table 3: Computational Approaches in Oxazole Research

| Computational Method | Application | Information Gained | Example/Reference |

|---|---|---|---|

| QSAR (Quantitative Structure-Activity Relationship) | Predict biological activity of new derivatives. | Correlation between chemical structure and activity; identifies key structural features for activity. | Predicting antiviral activity of oxazoles against Varicella zoster virus. nih.gov |

| Molecular Docking | Simulate the binding of a molecule to a biological target. | Binding pose, binding energy, key intermolecular interactions (e.g., hydrogen bonds). | Designing oxazole derivatives as dual EGFR kinase inhibitors. nih.gov |

| Pharmacophore Modeling | Identify the essential 3D arrangement of features required for biological activity. | A 3D model of essential steric and electronic features for binding to a target. | Identifying oxazole-based oxadiazole derivatives as anti-leukemic agents. mdpi.com |